molecular formula C23H27N3O4S B2774338 3-(4-methoxyphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1215662-79-5

3-(4-methoxyphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2774338
CAS No.: 1215662-79-5
M. Wt: 441.55
InChI Key: AMIUKHXCNPLJNO-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Properties

IUPAC Name

3-(4-methoxyphenyl)-8-(2,4,6-trimethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-15-13-16(2)21(17(3)14-15)31(28,29)26-11-9-23(10-12-26)24-20(22(27)25-23)18-5-7-19(30-4)8-6-18/h5-8,13-14H,9-12H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIUKHXCNPLJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps:

    Formation of the Spiro Ring: The spiro ring can be formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a polar aprotic solvent.

    Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group can be introduced through a sulfonylation reaction using mesitylsulfonyl chloride and a base such as triethylamine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the spiro compound in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the spiro ring and methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a catalyst such as palladium.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides, thiols, and reduced spiro compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxyphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating biological pathways.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and function. The pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    8-(Tosyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.

    8-(Mesitylsulfonyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one lies in its combination of functional groups and spiro structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the mesitylsulfonyl group can enhance the compound’s stability and reactivity, while the methoxyphenyl group can influence its biological activity.

Biological Activity

The compound 3-(4-methoxyphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological effects of this compound, drawing on various research findings to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H25N5O3S\text{C}_{22}\text{H}_{25}\text{N}_{5}\text{O}_{3}\text{S}

This structure features a triazaspiro framework combined with a sulfonyl group and methoxy phenyl substituents, which are critical for its biological activity.

Synthesis and Characterization

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthesis process includes:

  • Formation of the Triazaspiro Framework : Utilizing cyclization reactions involving suitable amines and carbonyl compounds.
  • Introduction of the Sulfonyl Group : This is achieved through electrophilic substitution reactions using sulfonyl chlorides.
  • Methoxy Group Addition : The methoxy group is introduced via methylation reactions.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on 2,4,6-trimethylbenzenesulfonyl hydrazones , which share a structural similarity with our compound, have shown promising antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

CompoundActivityTarget Bacteria
2,4,6-trimethylbenzenesulfonyl hydrazoneAntibacterialS. aureus, E. coli
This compoundTBDTBD

Anticancer Activity

The potential anticancer properties of this compound are also under investigation. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells by disrupting microtubule dynamics . The specific mechanisms by which our compound may exert anticancer effects remain to be fully elucidated.

Case Studies

  • Case Study on Antibacterial Properties : In vitro studies conducted on derivatives of 2,4,6-trimethylbenzenesulfonyl hydrazones demonstrated a dose-dependent inhibition of bacterial growth . This suggests that modifications to the sulfonyl group can enhance antibacterial efficacy.
  • Case Study on Anticancer Effects : A related study explored the effects of triazole derivatives on cancer cell lines and found significant reduction in cell viability at higher concentrations . Further studies are needed to assess whether our compound exhibits similar effects.

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